molecular formula C10H8F3NO2 B1399761 (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid CAS No. 545394-86-3

(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Cat. No.: B1399761
CAS No.: 545394-86-3
M. Wt: 231.17 g/mol
InChI Key: CHNFAYGEOZABBD-HWKANZROSA-N
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Description

(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acrylic acid moiety

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with improved properties such as increased stability and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and acrylic acids, such as:

Uniqueness

What sets (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid apart is its specific substitution pattern, which can confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-6-7(3-5-9(15)16)2-4-8(14-6)10(11,12)13/h2-5H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNFAYGEOZABBD-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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